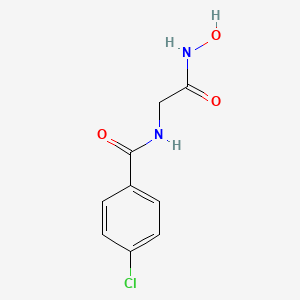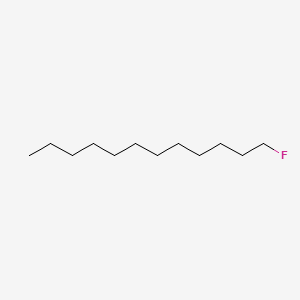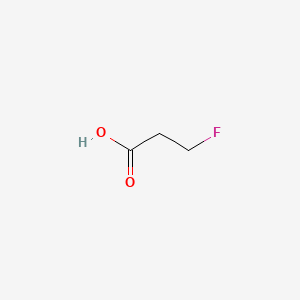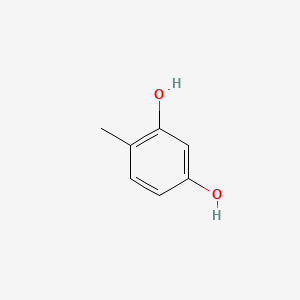
苯脲酯
描述
Benurestat, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a urease inhibitor. It is primarily used in the treatment of infections caused by urease-producing bacteria, such as Proteus mirabilis. By inhibiting urease, Benurestat prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in managing infections and preventing the formation of struvite calculi .
科学研究应用
苯脲酯在科学研究中具有广泛的应用:
化学: 用作研究脲酶抑制及其对各种生化途径影响的模型化合物。
生物学: 用于研究细菌感染,尤其是由产脲酶细菌引起的感染。
医学: 研究其在治疗泌尿道感染和预防肾结石形成方面的潜力。
作用机制
苯脲酯通过抑制脲酶发挥作用。脲酶催化尿素水解为氨和二氧化碳。通过抑制这种酶,苯脲酯可减少氨的产生,氨对细胞有毒,并有助于鸟粪石结石的形成。 苯脲酯的分子靶点是脲酶的活性位点,它在那里结合并阻止酶催化反应 .
类似化合物:
乙酰羟肟酸: 另一种作用机制相似的脲酶抑制剂。
羟基脲: 用于治疗某些癌症和镰状细胞性贫血,也抑制脲酶,但具有不同的药理性质。
苯脲酯的独特性: 苯脲酯因其对脲酶的高度特异性和显着降低受感染组织中氨产生的能力而独一无二。 这使其在控制由产脲酶细菌引起的感染和预防鸟粪石结石形成方面特别有效 .
生化分析
Biochemical Properties
Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat prevents the production of ammonia, which is a key factor in the formation of struvite calculi. Benurestat interacts with urease by binding to its active site, thereby blocking its catalytic activity .
Cellular Effects
Benurestat has significant effects on various types of cells and cellular processes. In infected cells, Benurestat reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, Benurestat has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .
Molecular Mechanism
The molecular mechanism of Benurestat involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, Benurestat reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, Benurestat may influence gene expression related to urease production, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benurestat have been observed to change over time. Benurestat is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that Benurestat can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .
Dosage Effects in Animal Models
The effects of Benurestat vary with different dosages in animal models. At lower doses, Benurestat effectively inhibits urease activity and reduces the production of ammonia. At higher doses, Benurestat may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .
Metabolic Pathways
Benurestat is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .
Transport and Distribution
Benurestat is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, Benurestat accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of Benurestat are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Benurestat is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of Benurestat are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of Benurestat in treating infections caused by urease-producing bacteria .
准备方法
合成路线和反应条件: 苯脲酯可以通过多步合成过程来制备,该过程涉及对氯苯甲酰氯与盐酸羟胺反应生成对氯苯甲酰羟肟酸。然后将此中间体与甘氨酸反应生成苯脲酯。 反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂 .
工业生产方法: 苯脲酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的纯化步骤,以确保高纯度和高产率。 采用重结晶和色谱等技术来达到所需的产物质量 .
化学反应分析
反应类型: 苯脲酯主要由于酰胺和羟肟酸官能团的存在而发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括烷基卤化物和酰氯。反应通常在氢氧化钠或碳酸钾等碱的存在下进行。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 使用氢化铝锂或硼氢化钠等还原剂.
相似化合物的比较
Acetohydroxamic Acid: Another urease inhibitor with a similar mechanism of action.
Hydroxyurea: Used in the treatment of certain cancers and sickle cell anemia, also inhibits urease but has different pharmacological properties.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, works through a different mechanism but has overlapping applications with Benurestat
Uniqueness of Benurestat: Benurestat is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .
属性
IUPAC Name |
4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGBMJPJZDNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191656 | |
| Record name | Benurestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-54-3 | |
| Record name | Benurestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benurestat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benurestat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benurestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENURESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?
A1: Benurestat acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, Benurestat effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].
Q2: What is the impact of combining Benurestat with antibacterial agents?
A2: Studies have demonstrated a synergistic effect when Benurestat is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that Benurestat might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)












